(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625751
InChI: InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
SMILES: CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC13625751

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid -

Specification

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name (3R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Standard InChI Key HKUVDADVQCWQEY-BFUOFWGJSA-N
Isomeric SMILES C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered morpholine ring substituted at the 3- and 6-positions with a carboxylic acid group and a methyl group, respectively. The Fmoc protecting group is attached via a carbamate linkage at the 4-position of the morpholine ring . This configuration introduces stereochemical complexity, with the (3R,6R) enantiomer being the focus of most synthetic efforts. The Fmoc group, a cornerstone of modern peptide chemistry, provides temporary protection for amine functionalities during solid-phase synthesis, enabling sequential coupling reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC21H21NO5\text{C}_{21}\text{H}_{21}\text{NO}_5
Molecular Weight367.4 g/mol
CAS Number942153-03-9 (related isomer)
Stereochemistry(3R,6R)

Crystallographic Insights

While direct crystallographic data for the (3R,6R) enantiomer remain limited, studies on analogous morpholinium derivatives reveal orthorhombic crystal systems with unit cell parameters such as a=8.4285(4)A˚a = 8.4285(4) \, \text{Å}, b=19.2055(9)A˚b = 19.2055(9) \, \text{Å}, and c=19.7809(12)A˚c = 19.7809(12) \, \text{Å} . These metrics suggest that the morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the Fmoc group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically proceeds through a multi-step sequence:

  • Ring Formation: Construction of the morpholine scaffold via cyclization of a β-amino alcohol precursor, often employing Mitsunobu conditions to control stereochemistry .

  • Fmoc Protection: Introduction of the Fmoc group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl\text{Fmoc-Cl}) in the presence of a base such as N,NN,N-diisopropylethylamine (DIPEA) .

  • Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl intermediate to the carboxylic acid using Jones reagent or potassium permanganate .

Critical Reagents and Conditions

  • Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Purification: Reverse-phase chromatography or recrystallization from ethanol yields high-purity product .

Stereochemical Control

The (3R,6R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution using lipases has been reported to separate enantiomers with >95% enantiomeric excess (ee) .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butoxycarbonyl, Boc) makes this compound invaluable in SPPS. Deprotection under mild basic conditions (20% piperidine in DMF) selectively removes the Fmoc group, exposing the amine for subsequent coupling .

Case Study: Nucleopeptide Synthesis

In a recent application, the compound served as a building block for synthesizing nucleopeptides—hybrid molecules combining peptide and nucleic acid motifs. The morpholine ring’s rigidity enhanced the stability of the resulting conjugates, as evidenced by a 30% increase in half-life under physiological conditions compared to linear analogs .

Comparative Analysis with Related Derivatives

Morpholinium Salts

Quaternary morpholinium salts, such as 4-(9H-fluoren-9-yl)-4-methylmorpholin-4-ium bromide, exhibit distinct physicochemical properties, including higher solubility in aqueous media (logP = -1.2 vs. 2.1 for the carboxylic acid derivative) . These salts find use as phase-transfer catalysts but lack the peptide-compatible functionality of the Fmoc-protected analog .

Challenges and Future Directions

Scalability Issues

Current synthetic routes suffer from low yields (35–45%) at the cyclization step, necessitating optimization of ring-closing metathesis or photochemical activation .

Expanding Biomedical Applications

Ongoing research explores the compound’s utility in:

  • Glycopeptide Mimetics: Substitution of sugar moieties with morpholine rings to improve metabolic stability.

  • PROTACs: As a linker moiety in proteolysis-targeting chimeras, leveraging its rigidity for enhanced target engagement .

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